molecular formula C9H14N2 B2636368 5-cyclohexyl-1H-pyrazole CAS No. 60061-66-7

5-cyclohexyl-1H-pyrazole

Cat. No. B2636368
CAS RN: 60061-66-7
M. Wt: 150.225
InChI Key: RISQWZNRZAZRPJ-UHFFFAOYSA-N
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Description

5-cyclohexyl-1H-pyrazole is a compound that contains a total of 26 bonds, including 12 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Pyrazole . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

5-cyclohexyl-1H-pyrazole contains a total of 26 bond(s); 12 non-H bond(s), 5 multiple bond(s), 1 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), and 1 Pyrazole(s) .


Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Physical And Chemical Properties Analysis

5-cyclohexyl-1H-pyrazole is a compound that contains a total of 26 bonds, including 12 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Pyrazole .

Scientific Research Applications

Synthetic Intermediates and Versatility

Pyrazole-containing compounds are influential N-heterocycles due to their proven applicability and versatility. Researchers use them as synthetic intermediates to prepare relevant chemicals in several domains:

Functionalization Strategies

The unique structure of pyrazoles—comprising a five-membered heteroaromatic ring with adjacent nitrogen atoms—allows for strategic functionalization. Key features include:

Photophysical Properties

Pyrazoles exhibit exceptional photophysical behavior. Researchers have explored their use as tunable photophysical probes, making them valuable tools for studying molecular interactions and dynamics .

Bioactivities

Certain fused pyrazoles demonstrate intriguing biological activities. These compounds can act as:

Recent Advances

Researchers continue to synthesize structurally diverse pyrazole derivatives. Recent examples (from 2017 onwards) include:

Eco-Friendly Catalysts

Innovative protocols, such as using resinous, nontoxic, and cost-effective Amberlyst-70 as a heterogeneous catalyst, contribute to sustainable pyrazole synthesis .

Mechanism of Action

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

5-cyclohexyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h6-8H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISQWZNRZAZRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-1H-pyrazole

CAS RN

60061-66-7
Record name 3-cyclohexyl-1H-pyrazole
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